Cdk2-IN-28

Description

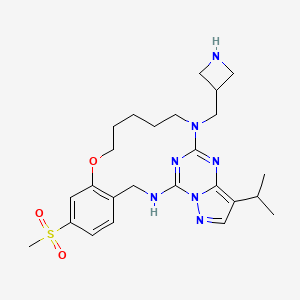

Structure

3D Structure

Properties

Molecular Formula |

C25H35N7O3S |

|---|---|

Molecular Weight |

513.7 g/mol |

IUPAC Name |

16-(azetidin-3-ylmethyl)-7-methylsulfonyl-20-propan-2-yl-10-oxa-2,16,18,22,23,24-hexazatetracyclo[15.6.1.04,9.019,23]tetracosa-1(24),4(9),5,7,17,19,21-heptaene |

InChI |

InChI=1S/C25H35N7O3S/c1-17(2)21-15-28-32-23(21)29-25-30-24(32)27-14-19-7-8-20(36(3,33)34)11-22(19)35-10-6-4-5-9-31(25)16-18-12-26-13-18/h7-8,11,15,17-18,26H,4-6,9-10,12-14,16H2,1-3H3,(H,27,29,30) |

InChI Key |

DVBHEDLDLJERFO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C2N=C3N=C(N2N=C1)NCC4=C(C=C(C=C4)S(=O)(=O)C)OCCCCCN3CC5CNC5 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Cdk2-IN-28: A Macrocyclic Approach to Selective Cdk2 Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, and its dysregulation is implicated in the pathogenesis of various cancers. The development of selective Cdk2 inhibitors has been a long-standing challenge due to the high degree of homology within the ATP-binding site of the CDK family. Cdk2-IN-28, a novel macrocyclic derivative, has emerged as a potent and selective Cdk2 inhibitor with promising anti-proliferative effects. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Cdk2-IN-28, intended for researchers and professionals in the field of drug discovery and development.

Introduction

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). Cdk2, in complex with its regulatory partners cyclin E and cyclin A, plays a pivotal role in the G1/S phase transition and S phase progression.[1] Aberrant Cdk2 activity, often resulting from the overexpression of cyclins or the loss of endogenous inhibitors, leads to uncontrolled cell proliferation, a hallmark of cancer.[2] Consequently, Cdk2 has been identified as an attractive therapeutic target for cancer therapy.

The development of selective Cdk2 inhibitors has been hampered by the structural similarity of the ATP-binding pocket across the CDK family, leading to off-target effects and associated toxicities.[1] To overcome this challenge, a macrocyclization strategy was employed, leading to the discovery of Cdk2-IN-28 (also referred to as compound 22 in the primary literature).[3] This approach aimed to enhance potency and selectivity by constraining the molecule's conformation, thereby optimizing its interaction with the target protein.

Discovery of Cdk2-IN-28

The discovery of Cdk2-IN-28 stemmed from the optimization of a parent macrocyclic compound that exhibited inhibitory activity against multiple CDKs, including Cdk2, Cdk5, Cdk7, and Cdk9.[3] Through a systematic structure-activity relationship (SAR) study, researchers aimed to improve selectivity for Cdk2 while maintaining potent inhibitory activity.

Molecular dynamics simulations of the parent compound and its analogs provided insights into the binding modes and guided the design of new derivatives.[3] Key modifications focused on substitutions on the macrocyclic ring to enhance interactions within the Cdk2 active site and minimize binding to other CDKs. This iterative process of design, synthesis, and biological evaluation ultimately led to the identification of Cdk2-IN-28 as a lead candidate with an excellent balance of potency, selectivity, and cellular activity.[3]

Synthesis of Cdk2-IN-28

The synthesis of Cdk2-IN-28 is a multi-step process involving the construction of the macrocyclic core followed by functionalization. The detailed synthetic route is outlined in the primary literature by Niu et al. (2024). A general overview of the synthetic strategy is provided below.

Experimental Protocol: General Synthesis of Cdk2-IN-28

The synthesis of Cdk2-IN-28 (compound 22) involves a multi-step sequence starting from commercially available materials. The key steps include the formation of the pyrazole core, followed by the construction of the macrocyclic ring via a ring-closing metathesis or other macrocyclization reaction. Subsequent modifications, such as the introduction of the sulfonyl group and the amine side chain, complete the synthesis.

Detailed reaction conditions, including reagents, solvents, temperatures, and reaction times, as well as purification methods (e.g., column chromatography, HPLC) and characterization data (e.g., ¹H NMR, ¹³C NMR, MS), are provided in the supplementary information of the referenced publication.[3]

Biological Activity and Selectivity

Cdk2-IN-28 has demonstrated potent and selective inhibition of Cdk2 in a variety of biochemical and cellular assays.

In Vitro Kinase Inhibition

The inhibitory activity of Cdk2-IN-28 against a panel of CDKs was determined using in vitro kinase assays. The results, summarized in Table 1, highlight the high potency and selectivity of Cdk2-IN-28 for Cdk2 over other cyclin-dependent kinases.

Table 1: In Vitro Kinase Inhibitory Activity of Cdk2-IN-28 [3]

| Kinase | IC₅₀ (nM) |

| Cdk2/cyclin A | 3.2 |

| Cdk1/cyclin B | >1000 |

| Cdk4/cyclin D1 | 230 |

| Cdk5/p25 | 180 |

| Cdk7/cyclin H | >1000 |

| Cdk9/cyclin T1 | 89 |

Cellular Activity

Cdk2-IN-28 exhibits potent anti-proliferative effects in cancer cell lines. The cellular potency was evaluated in MKN1 gastric cancer cells, as shown in Table 2.

Table 2: Cellular Anti-proliferative Activity of Cdk2-IN-28 [4]

| Cell Line | EC₅₀ (µM) |

| MKN1 | 0.31 |

Mechanism of Action in Cells

The cellular mechanism of action of Cdk2-IN-28 was investigated by examining its effect on the phosphorylation of the retinoblastoma protein (Rb), a key substrate of Cdk2.

Table 3: Effect of Cdk2-IN-28 on Rb Phosphorylation [4]

| Treatment | Concentration Range | Effect |

| Cdk2-IN-28 | 37 nM - 3 µM | Dose-dependent downregulation of Rb phosphorylation at Ser807/811 and Ser780 in MKN1 cells. |

Furthermore, inhibition of Cdk2 by Cdk2-IN-28 leads to cell cycle arrest.

Table 4: Effect of Cdk2-IN-28 on the Cell Cycle [4]

| Treatment | Concentration | Effect |

| Cdk2-IN-28 | 333.3 nM | G2/M phase arrest in MKN1 cells. |

Pharmacokinetic Properties

Preliminary in vivo pharmacokinetic studies of Cdk2-IN-28 have been conducted in mice.

Table 5: In Vivo Pharmacokinetic Parameters of Cdk2-IN-28 in Mice [4]

| Administration Route | Dose | Key Finding |

| Oral (po) | 10 mg/kg | Poor plasma exposure. |

| Intravenous (iv) | 1 mg/kg | High plasma clearance (159-236 mL/min/kg). |

These initial findings suggest that further optimization of the pharmacokinetic properties of Cdk2-IN-28 is necessary for its development as a therapeutic agent.

Experimental Protocols

In Vitro Cdk Kinase Assay

Objective: To determine the in vitro inhibitory activity of Cdk2-IN-28 against a panel of Cdk enzymes.

Materials:

-

Recombinant human Cdk/cyclin enzymes (e.g., Cdk2/cyclin A)

-

ATP

-

Substrate peptide (e.g., Histone H1)

-

Kinase buffer

-

Cdk2-IN-28 (or other test compounds)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

Microplate reader

Procedure:

-

Prepare serial dilutions of Cdk2-IN-28 in DMSO.

-

In a microplate, add the kinase, substrate, and kinase buffer.

-

Add the diluted Cdk2-IN-28 or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the percent inhibition for each concentration of the compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of Cdk2-IN-28 on cancer cells.

Materials:

-

MKN1 cells (or other cancer cell lines)

-

Cell culture medium and supplements

-

Cdk2-IN-28

-

MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well plates

-

Microplate reader

Procedure:

-

Seed MKN1 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of Cdk2-IN-28 or DMSO (vehicle control).

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Measure cell viability using the MTT or CellTiter-Glo® assay according to the manufacturer's protocol.

-

Calculate the percent viability relative to the vehicle-treated control and determine the EC₅₀ value.

Western Blot for Rb Phosphorylation

Objective: To determine the effect of Cdk2-IN-28 on the phosphorylation of Rb in cells.

Materials:

-

MKN1 cells

-

Cdk2-IN-28

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies against phospho-Rb (Ser807/811, Ser780) and total Rb

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Chemiluminescent substrate and imaging system

Procedure:

-

Treat MKN1 cells with various concentrations of Cdk2-IN-28 for 24 hours.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phospho-Rb and total Rb.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated Rb.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Cdk2 signaling pathway and the general workflows for the key experiments described.

Caption: Cdk2 signaling pathway in G1/S phase transition.

Caption: General experimental workflows for inhibitor evaluation.

Conclusion

Cdk2-IN-28 represents a significant advancement in the development of selective Cdk2 inhibitors. Its macrocyclic structure confers high potency and selectivity, making it a valuable tool for studying the biological roles of Cdk2 and a promising lead compound for the development of novel anti-cancer therapeutics. While its current pharmacokinetic profile requires further optimization, the discovery of Cdk2-IN-28 validates the macrocyclization approach as a powerful strategy for targeting challenging kinase targets. Further research will focus on improving the drug-like properties of this compound to unlock its full therapeutic potential.

References

- 1. Inhibitors and PROTACs of CDK2: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Antitumor Small-Molecule Agent with Dual Action of CDK2/p-RB and MDM2/p53 | MDPI [mdpi.com]

- 3. Discovery of novel macrocyclic derivatives as potent and selective cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Cdk2-IN-28: A Deep Dive into its Mechanism of Action for Researchers and Drug Development Professionals

An In-depth Technical Guide

Cdk2-IN-28 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (Cdk2), a key regulator of cell cycle progression. Its mechanism of action centers on the disruption of the Cdk2 signaling pathway, leading to cell cycle arrest and potential therapeutic applications in oncology. This guide provides a comprehensive overview of Cdk2-IN-28, detailing its biochemical activity, cellular effects, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: Inhibition of Cdk2 Kinase Activity

Cdk2-IN-28 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Cdk2 and preventing the phosphorylation of its downstream substrates. This inhibition disrupts the normal progression of the cell cycle, primarily at the G1/S transition. The primary molecular consequence of Cdk2 inhibition by Cdk2-IN-28 is the sustained hypophosphorylated state of the Retinoblastoma protein (Rb).

The retinoblastoma protein is a critical tumor suppressor that, in its active, hypophosphorylated state, binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for DNA replication and S-phase entry. Phosphorylation of Rb by the Cdk4/6-cyclin D complex initiates its inactivation, which is completed by the Cdk2-cyclin E complex. By inhibiting Cdk2, Cdk2-IN-28 prevents this final step, keeping Rb in its active state and thereby enforcing the G1 checkpoint.

Quantitative Data Summary

The following table summarizes the available quantitative data for Cdk2-IN-28, providing insights into its potency and selectivity.

| Target | Assay Type | Value | Notes |

| Cdk2/cyclin A | IC50 | 44 nM | As listed by some suppliers for CDK2-IN-73, which is believed to be the same compound. |

| MKN1 cells | EC50 | 0.31 µM | Demonstrates anti-proliferative effects in a gastric cancer cell line.[1] |

| CDK7 | Ki | 54.7 nM | Indicates some off-target activity, highlighting the importance of comprehensive kinase profiling. |

Cellular Effects of Cdk2-IN-28

The inhibition of Cdk2 by Cdk2-IN-28 manifests in several key cellular outcomes:

-

Cell Cycle Arrest: Treatment of cancer cells with Cdk2-IN-28 leads to a dose-dependent arrest in the G1 phase of the cell cycle. This is a direct consequence of maintaining the Rb protein in its active, growth-suppressive state.

-

Inhibition of Rb Phosphorylation: Cdk2-IN-28 has been shown to significantly reduce the phosphorylation of Rb at serine residues 807 and 811, which are known Cdk2 phosphorylation sites.[1] This prevents the release of E2F transcription factors.

-

Induction of Apoptosis: In some cancer cell lines, prolonged inhibition of Cdk2 can lead to the induction of programmed cell death, or apoptosis. This is thought to be a consequence of sustained cell cycle arrest and the activation of apoptotic signaling pathways.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of Cdk2-IN-28 and the experimental approaches used to study it, the following diagrams are provided in the DOT language for Graphviz.

Cdk2 Signaling Pathway and Point of Intervention by Cdk2-IN-28

Caption: Cdk2-IN-28 inhibits Cdk2, preventing Rb hyperphosphorylation and G1/S transition.

Experimental Workflow for Assessing Cdk2-IN-28 Activity

References

Cdk2-IN-28: A Technical Guide to its Biological Function and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a serine/threonine protein kinase that serves as a critical regulator of cell cycle progression, particularly during the transition from the G1 to S phase.[1] In complex with its regulatory partners, Cyclin E or Cyclin A, CDK2 phosphorylates key substrates, most notably the Retinoblastoma protein (Rb), to promote DNA synthesis and cell division.[1][2] Due to the frequent dysregulation of the cell cycle in oncology, CDK2 has emerged as a significant therapeutic target. Cdk2-IN-28, also identified as compound 22 in its discovery publication, is a potent and selective inhibitor of CDK2.[2][3] This document provides a comprehensive technical overview of the biological functions of Cdk2-IN-28, its mechanism of action, and the experimental protocols used for its characterization.

Mechanism of Action

Cdk2-IN-28 exerts its biological effects through the direct inhibition of the kinase activity of CDK2. By binding to CDK2, it prevents the phosphorylation of its downstream substrates, thereby interrupting the signaling cascade that drives the cell cycle forward. The primary pathway affected is the Cdk2/Cyclin-Rb-E2F axis, which is a cornerstone of the G1/S checkpoint.

In a normal cell cycle, the Cdk2/Cyclin E complex phosphorylates the Rb protein.[4] This phosphorylation event causes Rb to dissociate from the transcription factor E2F, allowing E2F to activate the transcription of genes necessary for S phase entry and DNA replication. By inhibiting CDK2, Cdk2-IN-28 prevents Rb phosphorylation, keeping Rb in its active, E2F-bound state. This maintains the repression of E2F target genes and effectively halts the cell cycle, preventing cellular proliferation.[3]

Quantitative Data

The activity of Cdk2-IN-28 has been characterized through both biochemical and cell-based assays. While specific IC50 values against a full panel of kinases from the primary literature are not publicly available, the compound is reported to have good selectivity for CDK2 over other CDKs.[3]

Table 1: Kinase Selectivity Profile of Cdk2-IN-28

(Note: Detailed IC50 values from the primary publication by Niu P, et al. (2024) are not publicly accessible. This table serves as a template for the expected data.)

| Kinase Target | IC50 (nM) |

| Cdk2/Cyclin A | Data not available |

| Cdk2/Cyclin E | Data not available |

| Cdk1/Cyclin B | Data not available |

| Cdk4/Cyclin D1 | Data not available |

| Cdk6/Cyclin D3 | Data not available |

| Cdk9/Cyclin T1 | Data not available |

Table 2: Cellular Activity of Cdk2-IN-28

| Assay Type | Cell Line | Parameter / Endpoint | Value / Observation |

| Anti-proliferative Activity | MKN1 | EC50 | 0.31 µM |

| Rb Phosphorylation | MKN1 | p-Rb (Ser807/811) | Significant downregulation (37 nM - 3 µM) |

| Rb Phosphorylation | MKN1 | p-Rb (Ser780) | Significant downregulation (37 nM - 3 µM) |

| Cell Cycle Analysis | MKN1 | Cell Cycle Phase | Arrest in G2/M phase (at 333.3 nM for 24h) |

| In Vivo Pharmacokinetics (Mouse) | N/A | Plasma Exposure (oral) | Poor (10 mg/kg single dose) |

| In Vivo Pharmacokinetics (Mouse) | N/A | Plasma Clearance (IV) | High (159-236 mL/min/kg at 1 mg/kg) |

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the biological function of Cdk2 inhibitors like Cdk2-IN-28.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol measures the ability of a compound to inhibit the activity of purified Cdk2/Cyclin enzyme by quantifying the amount of ADP produced.[5][6]

Materials:

-

Recombinant Cdk2/Cyclin A2 enzyme

-

CDK Substrate Peptide (e.g., Histone H1)

-

Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP Solution

-

Cdk2-IN-28 (or test compound) in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of Cdk2-IN-28 in kinase buffer. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.

-

Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO.

-

Enzyme Addition: Add 2 µL of Cdk2/Cyclin A2 enzyme diluted in kinase buffer to each well (except "no enzyme" controls).

-

Substrate/ATP Mix: Add 2 µL of a mix containing the CDK substrate and ATP. The final ATP concentration should be at or near its Km for the enzyme.

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

Terminate Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated during the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

-

Detection: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control after subtracting the background. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot for Phospho-Retinoblastoma (p-Rb)

This protocol is used to assess the effect of Cdk2-IN-28 on the phosphorylation of Rb in cultured cells.[3]

Materials:

-

MKN1 cells (or other relevant cell line)

-

Cdk2-IN-28

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer

-

Primary Antibodies: Rabbit anti-p-Rb (Ser807/811), Rabbit anti-Total Rb, Mouse anti-β-Actin (loading control)

-

Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

TBST Buffer (Tris-Buffered Saline with 0.1% Tween-20)

-

Blocking Buffer: 5% w/v Bovine Serum Albumin (BSA) in TBST

-

PVDF membrane

-

Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

-

Cell Treatment: Seed MKN1 cells and allow them to adhere. Treat cells with various concentrations of Cdk2-IN-28 (e.g., 0, 30, 100, 300, 1000 nM) for 24 hours.

-

Lysis: Wash cells with ice-cold PBS and lyse them on ice with supplemented Lysis Buffer. Scrape the cells and collect the lysate.

-

Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Rb Ser807/811 diluted in Blocking Buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes in TBST, apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for Total Rb and β-Actin.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[7][8][9]

Materials:

-

MKN1 cells

-

Cdk2-IN-28

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate)

-

RNase A solution (e.g., 100 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed MKN1 cells in 6-well plates. Treat with the desired concentration of Cdk2-IN-28 (e.g., 333.3 nM) for 24 hours.

-

Harvesting: Harvest both floating and adherent cells. For adherent cells, use trypsin, then combine with the supernatant containing any floating cells.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final volume of ~1-2 mL. This step is critical to prevent cell clumping.

-

Storage: Incubate the cells on ice for at least 30 minutes or store at -20°C for up to several weeks.

-

Staining: Centrifuge the fixed cells at a higher speed (~800 x g) to pellet them. Discard the ethanol and wash once with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.

-

Incubate in the dark at room temperature for 15-30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence signal in the appropriate channel (e.g., PE-Texas Red). Collect at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

- 1. orcid.org [orcid.org]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Cyclin A2 and CDK2 as Novel Targets of Aspirin and Salicylic acid: a Potential Role in Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. promega.com [promega.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Role of Cdk2-IN-28 in Cell Cycle Regulation

This technical guide provides a comprehensive overview of Cdk2-IN-28, a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), and its role in the regulation of the cell cycle. This document details the mechanism of action, quantitative biochemical and cellular data, relevant experimental protocols, and visual representations of key pathways and workflows.

Introduction: CDK2 in Cell Cycle Progression

Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that are essential for the orderly progression of the eukaryotic cell cycle.[1] CDK2, in particular, is a key regulator of the G1 to S phase transition.[2][3][4] Its activity is primarily governed by its association with regulatory cyclin partners, namely Cyclin E during the G1/S transition and Cyclin A during the S phase.[3] The CDK2/Cyclin E complex phosphorylates various substrates, most notably the Retinoblastoma protein (Rb).[3][4] This phosphorylation event releases the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication, thereby driving the cell into S phase.[1][3]

Given that aberrant CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation, CDKs have become significant targets for anticancer drug development.[2][5][6] Selective inhibition of CDK2 is a promising therapeutic strategy, particularly in tumors with overexpression of Cyclin E, where cells can become dependent on CDK2 for their growth.[5][6]

Cdk2-IN-28: A Selective CDK2 Inhibitor

Cdk2-IN-28 (also referred to as compound 22 in some literature) is a small molecule inhibitor designed to target CDK2 with good selectivity over other cyclin-dependent kinases.[7] Its development is part of a broader effort to create highly selective CDK inhibitors to minimize off-target effects and improve therapeutic outcomes.[6] Cdk2-IN-28 has demonstrated anti-proliferative effects in cancer cell lines, making it a valuable tool for studying CDK2 function and a potential lead compound for further drug development.[7]

Mechanism of Action

Cdk2-IN-28 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the CDK2 enzyme and preventing the transfer of phosphate to its substrates.[5] This direct inhibition of CDK2's catalytic activity leads to downstream cellular effects that culminate in cell cycle arrest.

The primary mechanism involves the following steps:

-

Inhibition of Rb Phosphorylation : By blocking CDK2 activity, Cdk2-IN-28 prevents the hyperphosphorylation of the Retinoblastoma protein (Rb).[7]

-

E2F Repression : Hypophosphorylated Rb remains bound to the E2F transcription factor, keeping it in an inactive state.

-

Cell Cycle Arrest : The repression of E2F-mediated transcription of S-phase genes prevents the cell from transitioning from the G1 to the S phase.[5] Interestingly, studies with Cdk2-IN-28 in MKN1 cells have shown that its inhibition leads to cell cycle arrest in the G2/M phase.[7] This suggests that the precise cellular outcome of CDK2 inhibition can be context-dependent.

Signaling Pathway Diagram

Caption: Inhibition of the CDK2-mediated G1/S transition by Cdk2-IN-28.

Quantitative Data

The efficacy and selectivity of Cdk2-IN-28 have been characterized through various biochemical and cellular assays.

Table 1: Biochemical Activity and Kinase Selectivity

| Kinase Target | IC₅₀ (nM) | Selectivity vs. CDK2 | Reference |

| CDK2/CycA | Data not available | - | |

| CDK2/CycE | Data not available | - | |

| CDK1/CycA2 | Data not available | Note: A related compound showed 12-fold selectivity for CDK2 over CDK1 | [8] |

| CDK4 | Minimal inhibition | High | [8] |

| CDK6 | Minimal inhibition | High | [8] |

| ERK2 | Minimal inhibition | High | [8] |

Table 2: Cellular Effects of Cdk2-IN-28

| Cell Line | Assay Type | Endpoint | Value (µM) | Reference |

| MKN1 | Anti-proliferative | EC₅₀ | 0.31 | [7] |

| MKN1 | Western Blot | Rb Phosphorylation (Ser807/811, Ser780) Down-regulation | 0.037 - 3 | [7] |

| MKN1 | Cell Cycle Analysis | G2/M Phase Arrest | 0.333 | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize CDK2 inhibitors like Cdk2-IN-28.

In Vitro Kinase Assay

Objective: To determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC₅₀).

Methodology (General):

-

Reagents: Purified recombinant CDK2/Cyclin A or CDK2/Cyclin E enzyme, a suitable substrate (e.g., Histone H1 or a biotinylated peptide like Rb-peptide), ATP (often radiolabeled [γ-³²P]ATP or in a luminescence-based system), kinase assay buffer (containing HEPES, MgCl₂, MnCl₂, DTT).[9][10][11]

-

Procedure: a. Prepare serial dilutions of Cdk2-IN-28 in DMSO. b. In a 96-well plate, add the kinase, substrate, and inhibitor dilutions to the kinase assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes). e. Terminate the reaction (e.g., by adding EDTA or spotting onto a filter membrane).

-

Detection:

-

Radiometric Assay: If using [γ-³²P]ATP, the phosphorylated substrate is captured on a filter membrane, washed, and the incorporated radioactivity is measured using a scintillation counter.[10]

-

Luminescence Assay (e.g., Kinase-Glo®): The amount of ATP remaining after the reaction is quantified. Lower kinase activity results in more ATP remaining, leading to a higher luminescence signal.[9]

-

Antibody-based Assay (e.g., HTRF, AlphaScreen): A specific antibody that recognizes the phosphorylated substrate is used for detection.[10]

-

-

Data Analysis: The results are plotted as kinase activity versus inhibitor concentration, and the IC₅₀ value is calculated using non-linear regression analysis.

Cell Proliferation Assay

Objective: To measure the anti-proliferative effect of the inhibitor on cancer cell lines (EC₅₀).

Methodology:

-

Cell Culture: Plate cells (e.g., MKN1) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of Cdk2-IN-28 for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

-

Viability Assessment:

-

Add a viability reagent such as MTT, MTS (e.g., CellTiter-Glo®), or resazurin.

-

Incubate for the recommended time to allow for the conversion of the reagent by metabolically active cells.

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis: Normalize the readings to the vehicle control and plot cell viability against the inhibitor concentration to determine the EC₅₀ value.

Western Blot for Phospho-Protein Analysis

Objective: To assess the effect of the inhibitor on the phosphorylation of downstream CDK2 substrates like Rb.

Methodology:

-

Cell Treatment & Lysis: Treat cultured cells with Cdk2-IN-28 at various concentrations for a specific time (e.g., 24 hours).[7] Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Rb Ser807/811).[7] c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Re-probe the membrane with an antibody for the total protein (e.g., total Rb) and a loading control (e.g., β-actin or GAPDH) to ensure equal loading and to quantify the change in phosphorylation.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following inhibitor treatment.

Methodology:

-

Cell Treatment: Treat cells with Cdk2-IN-28 for a defined period (e.g., 24 hours).[7]

-

Cell Harvest and Fixation: Harvest the cells (including floating cells) and fix them in cold 70% ethanol while vortexing gently. Store at -20°C.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide or DAPI) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the DNA content of each cell.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases.

General Experimental Workflow Diagram

Caption: A generalized workflow for the preclinical evaluation of a CDK2 inhibitor.

Conclusion

Cdk2-IN-28 is a selective inhibitor of CDK2 that effectively disrupts cell cycle progression. By inhibiting the phosphorylation of key substrates like the Retinoblastoma protein, it induces cell cycle arrest and curtails cell proliferation.[7] The data and protocols presented in this guide underscore the methodologies used to characterize such inhibitors and confirm their mechanism of action. As a research tool, Cdk2-IN-28 is valuable for elucidating the specific roles of CDK2 in both normal and cancerous cells. Further investigation into its pharmacokinetic properties and in vivo efficacy will be crucial to determine its potential as a therapeutic agent.

References

- 1. Emerging approaches to CDK inhibitor development, a structural perspective - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00201A [pubs.rsc.org]

- 2. Advances in synthesis and biological evaluation of CDK2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 4. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 11. Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]

Cdk2-IN-28: A Technical Guide to its Impact on Retinoblastoma Protein (Rb) Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective CDK2 inhibitor, Cdk2-IN-28, and its specific effects on the phosphorylation of the Retinoblastoma protein (Rb). The information presented herein is intended to support research and development efforts in oncology and cell cycle regulation.

Introduction: The CDK2-Rb Signaling Axis

The cell cycle is a tightly regulated process, with checkpoints ensuring the fidelity of DNA replication and cell division. The transition from the G1 to the S phase is a critical commitment point, governed by the activity of Cyclin-Dependent Kinases (CDKs). The Retinoblastoma protein (Rb) is a key tumor suppressor that acts as a gatekeeper for this transition.

In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, repressing the expression of genes required for S-phase entry. The sequential phosphorylation of Rb by CDK4/6 and subsequently by CDK2 relieves this repression, allowing for cell cycle progression. Specifically, the Cyclin E/CDK2 complex plays a crucial role in the hyperphosphorylation and complete inactivation of Rb. Dysregulation of the CDK2-Rb signaling pathway is a common feature in many cancers, making CDK2 a compelling target for therapeutic intervention.

Cdk2-IN-28 is a potent and selective inhibitor of CDK2. By targeting the ATP-binding site of CDK2, Cdk2-IN-28 prevents the phosphorylation of its substrates, including Rb, leading to cell cycle arrest and inhibition of tumor cell proliferation.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of Cdk2-IN-28.

Table 1: In Vitro Efficacy of Cdk2-IN-28

| Parameter | Cell Line | Value | Reference |

| Anti-proliferative EC50 | MKN1 | 0.31 µM | [1] |

Table 2: Effect of Cdk2-IN-28 on Rb Phosphorylation

| Treatment Concentration | Cell Line | Incubation Time | Effect on Rb Phosphorylation | Reference |

| 37 nM - 3 µM | MKN1 | 24 hours | Significant downregulation at Ser807/811 and Ser780 | [1][2] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the CDK2-Rb signaling pathway and a typical experimental workflow for evaluating the effect of Cdk2-IN-28 on Rb phosphorylation.

References

Understanding the Selectivity Profile of Cdk2-IN-28: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of Cdk2-IN-28, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Introduction to Cdk2-IN-28

Cdk2-IN-28, also identified as compound 32 in some literature, is a small molecule inhibitor targeting CDK2, a key regulator of cell cycle progression, particularly the G1/S phase transition.[1] Dysregulation of CDK2 activity is implicated in various cancers, making it a compelling target for therapeutic intervention.[2][3] Cdk2-IN-28 has demonstrated anti-proliferative effects in cancer cell lines and exhibits a favorable selectivity profile against other kinases, minimizing off-target effects that can lead to toxicity.[4][5]

Selectivity Profile of Cdk2-IN-28

The selectivity of a kinase inhibitor is paramount for its therapeutic potential. Cdk2-IN-28 has been profiled against a broad panel of kinases to determine its specificity.

Biochemical Selectivity Data

The following table summarizes the inhibitory activity of Cdk2-IN-28 against various kinases. The data highlights its high potency for CDK2 and its selectivity over other cyclin-dependent kinases and off-target kinases.

| Kinase Target | IC50 / % Inhibition | Fold Selectivity (over CDK2) |

| CDK2/cyclin A | Potent Inhibition (IC50 not specified) | - |

| CDK1/cyclin A2 | - | 12-fold |

| CDK4 | Minimal Inhibition | High |

| CDK6 | Minimal Inhibition | High |

| ERK2 | Minimal Inhibition | High |

| Kinase Panel | >70% inhibition of 5/230 kinases at 0.1 µM | Broadly selective |

Table 1: Biochemical selectivity of Cdk2-IN-28 against a panel of kinases. Data compiled from publicly available research.[4]

Cellular Activity

In cellular assays, Cdk2-IN-28 demonstrates potent anti-proliferative effects in cancer cell lines with dysregulated CDK2 activity.

| Cell Line | Assay Type | Endpoint | Value (µM) |

| MKN1 | Anti-proliferative | EC50 | 0.31 |

| MKN1 | Rb Phosphorylation (Ser807/811, Ser780) | Downregulation | 0.037 - 3 |

| MKN1 | Cell Cycle Analysis | G2/M Arrest | 0.333 |

Table 2: Cellular activity of Cdk2-IN-28 in the MKN1 gastric cancer cell line.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the selectivity and cellular effects of Cdk2-IN-28.

Kinase Inhibition Assay (Biochemical)

A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase is the ADP-Glo™ Kinase Assay.

Objective: To quantify the enzymatic activity of CDK2 in the presence of varying concentrations of Cdk2-IN-28 to determine its IC50 value.

Materials:

-

Recombinant human CDK2/Cyclin A2 enzyme

-

CDK substrate peptide

-

ATP

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[6]

-

Cdk2-IN-28 (serially diluted)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of Cdk2-IN-28 in DMSO and then dilute in Kinase Assay Buffer.

-

Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[6]

-

Prepare a 2x enzyme solution containing recombinant CDK2/Cyclin A2 in Kinase Assay Buffer. Add 2 µL to each well.[6]

-

Prepare a 2x substrate/ATP mix containing the CDK substrate peptide and ATP in Kinase Assay Buffer.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.[6]

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate at room temperature for 30 minutes.[6]

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (EdU Incorporation)

The EdU (5-ethynyl-2'-deoxyuridine) incorporation assay is used to assess DNA synthesis as a measure of cell proliferation.

Objective: To determine the effect of Cdk2-IN-28 on the proliferation of a cancer cell line (e.g., MKN1).

Materials:

-

MKN1 cells

-

Complete cell culture medium

-

Cdk2-IN-28

-

EdU labeling solution

-

Cell fixation and permeabilization buffers

-

Fluorescent dye-azide solution (e.g., Alexa Fluor 488 azide)

-

Hoechst 33342 (for nuclear staining)

-

96-well plates

-

High-content imaging system or flow cytometer

Procedure:

-

Seed MKN1 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Cdk2-IN-28 for a specified duration (e.g., 24-72 hours).

-

Add EdU labeling solution to the culture medium and incubate for a period that allows for incorporation into newly synthesized DNA (e.g., 2-4 hours).

-

Fix and permeabilize the cells according to the manufacturer's protocol.

-

Perform the click chemistry reaction by adding the fluorescent dye-azide solution to label the incorporated EdU.

-

Stain the cell nuclei with Hoechst 33342.

-

Acquire images using a high-content imaging system or analyze by flow cytometry.

-

Quantify the percentage of EdU-positive cells (proliferating cells) in the total cell population.

-

Calculate the EC50 value based on the dose-dependent decrease in the percentage of EdU-positive cells.

Retinoblastoma (Rb) Phosphorylation Assay (Western Blot)

This assay measures the phosphorylation status of the Retinoblastoma protein (Rb), a direct substrate of CDK2.

Objective: To assess the ability of Cdk2-IN-28 to inhibit CDK2 activity in cells by measuring the phosphorylation of Rb at specific sites.

Materials:

-

MKN1 cells

-

Cdk2-IN-28

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Rb (Ser807/811), anti-phospho-Rb (Ser780), anti-total Rb, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture MKN1 cells and treat with various concentrations of Cdk2-IN-28 for a defined time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against phospho-Rb, total Rb, and a loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-Rb signal to the total Rb and loading control signals to determine the dose-dependent inhibition of Rb phosphorylation.

Visualizations

CDK2 Signaling Pathway and Inhibition

The following diagram illustrates the canonical CDK2 signaling pathway in the cell cycle and the point of intervention by Cdk2-IN-28.

Caption: CDK2 signaling pathway and the inhibitory action of Cdk2-IN-28.

Experimental Workflow for Selectivity Profiling

The diagram below outlines a typical workflow for determining the selectivity profile of a kinase inhibitor like Cdk2-IN-28.

Caption: Workflow for determining the selectivity profile of Cdk2-IN-28.

Conclusion

Cdk2-IN-28 is a potent and selective inhibitor of CDK2 with demonstrated anti-proliferative activity in cancer cells. Its favorable selectivity profile, characterized by minimal inhibition of other kinases, underscores its potential as a targeted therapeutic agent. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of Cdk2-IN-28 and other novel kinase inhibitors. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.

References

- 1. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differences in the Conformational Energy Landscape of CDK1 and CDK2 Suggest a Mechanism for Achieving Selective CDK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. promega.com [promega.com]

In-Depth Technical Guide to Cdk2-IN-28 Target Engagement Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the target engagement studies for Cdk2-IN-28, a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This document details the quantitative biochemical and cellular data, in-depth experimental protocols for key assays, and visual diagrams of the relevant biological pathways and experimental workflows.

Quantitative Target Engagement Data

Cdk2-IN-28, also identified as compound 22 in several research publications, is a potent inhibitor with a tetrahydro-3H-pyrazolo[4,3-a]phenanthridine core scaffold.[1][2] Its inhibitory activity has been characterized against multiple kinases and in cellular proliferation assays. The following tables summarize the key quantitative data for Cdk2-IN-28.

Table 1: Biochemical Kinase Inhibition

| Target Kinase | IC50 (nM) | Notes |

| CDK2 | 57 | Potent inhibition of the primary target.[1][3] |

| CDK3 | 18 | Shows higher potency against CDK3.[1][3] |

| CDK9 | Moderate Inhibition | The exact IC50 value is not specified, but moderate inhibition is noted.[1][3] |

| CDK1 | No Inhibition | Demonstrates selectivity over CDK1.[1][3] |

| CDK4/6 | No Inhibition | Demonstrates selectivity over CDK4/6.[1][3] |

Table 2: Cellular Activity

| Cell Line | Assay Type | EC50 / IC50 (µM) | Notes |

| MKN1 | Anti-proliferative | 0.31 | Demonstrates anti-proliferative effects in this cell line.[4] |

| NCI-H520 | Anti-proliferative | 0.307 | Particularly effective against this lung cancer cell line.[1][3] |

CDK2 Signaling Pathway

CDK2 is a crucial regulator of cell cycle progression, particularly at the G1/S phase transition. Its activity is dependent on binding to its cyclin partners, primarily Cyclin E and Cyclin A. The activated CDK2/cyclin complex then phosphorylates key substrates, most notably the Retinoblastoma protein (Rb), which in turn releases the E2F transcription factor to allow the expression of genes required for DNA synthesis.

References

Structural Analysis of Cdk2-AT7519 Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the structural and quantitative aspects of the interaction between Cyclin-dependent kinase 2 (Cdk2) and the potent inhibitor AT7519. This document will serve as a comprehensive resource, detailing the binding characteristics, experimental methodologies, and the crucial signaling pathways involved.

Quantitative Binding Data

The interaction between Cdk2 and the inhibitor AT7519 has been characterized through various biochemical and biophysical assays. The following table summarizes the key quantitative data, providing a clear comparison of its potency and binding affinity.

| Parameter | Value | Method | Reference |

| IC50 (Cdk2/cyclin A) | 47 nM | Radiometric filter binding assay | [1][2] |

| Ki (Cdk1) | 38 nM | ATP competition assay | [3][4] |

| PDB ID | 2VTQ | X-ray Crystallography | [5] |

| Resolution | 1.90 Å | X-ray Crystallography | [5] |

Cdk2 Signaling Pathway and Inhibition

Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, primarily at the G1/S phase transition. Its activity is dependent on the binding of regulatory cyclin subunits, such as cyclin E and cyclin A. The Cdk2/cyclin complex then phosphorylates a variety of substrate proteins, including the retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and the initiation of DNA synthesis. Dysregulation of the Cdk2 signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

AT7519 is an ATP-competitive inhibitor that binds to the active site of Cdk2, preventing the phosphorylation of its substrates and thereby inducing cell cycle arrest and apoptosis.[6] The following diagram illustrates the Cdk2 signaling pathway and the point of inhibition by AT7519.

Caption: Cdk2 signaling pathway and the inhibitory action of AT7519.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the structural and quantitative analysis of Cdk2-AT7519 binding.

X-ray Crystallography of Cdk2-AT7519 Complex

The determination of the three-dimensional structure of the Cdk2-AT7519 complex is paramount to understanding the molecular basis of its inhibitory activity.

Experimental Workflow:

Caption: Workflow for determining the crystal structure of the Cdk2-AT7519 complex.

Methodology:

-

Protein Expression and Purification: Human Cdk2 and Cyclin A are co-expressed, typically in an insect cell system (e.g., Sf9) using baculovirus vectors, to ensure proper folding and complex formation. The complex is then purified to homogeneity using a series of chromatography steps, such as affinity, ion-exchange, and size-exclusion chromatography.

-

Co-crystallization: The purified Cdk2/Cyclin A complex is incubated with a molar excess of AT7519 to ensure saturation of the binding site.[7] Crystallization is then performed using vapor diffusion methods (hanging or sitting drop) by screening a wide range of buffer conditions, precipitants, and additives.[8]

-

Data Collection and Processing: Single crystals of the Cdk2-AT7519 complex are cryo-cooled and subjected to a high-intensity X-ray beam at a synchrotron source. The resulting diffraction pattern is recorded on a detector. The diffraction data are then processed, integrated, and scaled using software packages such as HKL2000 or XDS.

-

Structure Solution and Refinement: The structure is solved by molecular replacement using a previously determined structure of Cdk2/Cyclin A as a search model. The initial model is then refined against the experimental data, and the electron density map for the bound inhibitor is visualized. The inhibitor is modeled into the density, and the entire complex is subjected to iterative rounds of manual model building and computational refinement until the model converges and agrees with the experimental data.[9]

-

Validation: The final model is validated for its geometric quality and fit to the electron density using tools like MolProbity. The validated coordinates and structure factors are then deposited in the Protein Data Bank (PDB).[5]

Kinase Activity Assays

To quantify the inhibitory potency of AT7519, kinase activity assays are performed. A common method is the radiometric filter binding assay.

Methodology:

-

Reaction Setup: The kinase reaction is typically carried out in a buffer containing MOPS, β-glycerophosphate, EDTA, MgCl₂, sodium orthovanadate, and DTT.[4]

-

Components: The reaction mixture includes the purified Cdk2/Cyclin A enzyme, a substrate (e.g., Histone H1), radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP), and varying concentrations of the inhibitor (AT7519).[4]

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C) for a specific time.

-

Termination and Detection: The reaction is stopped, and the mixture is spotted onto a phosphocellulose filter paper. The filter is washed to remove unincorporated radiolabeled ATP. The amount of incorporated radiolabel into the substrate, which is proportional to the kinase activity, is then quantified using a scintillation counter.

-

Data Analysis: The kinase activity at each inhibitor concentration is measured, and the data are plotted to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Biophysical Binding Assays

To determine the binding affinity and thermodynamics of the Cdk2-AT7519 interaction, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed.

Surface Plasmon Resonance (SPR):

-

Immobilization: Cdk2 is typically immobilized on the surface of a sensor chip.[10][11]

-

Binding: A solution containing AT7519 at various concentrations is flowed over the sensor surface. The binding of AT7519 to the immobilized Cdk2 causes a change in the refractive index at the surface, which is detected in real-time.[12][13]

-

Data Analysis: The binding data are fitted to a kinetic model to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).

Isothermal Titration Calorimetry (ITC):

-

Sample Preparation: A solution of Cdk2 is placed in the sample cell of the calorimeter, and a solution of AT7519 is loaded into the injection syringe.[14]

-

Titration: The inhibitor is titrated into the protein solution in a series of small injections. The heat released or absorbed upon binding is measured for each injection.[15][16]

-

Data Analysis: The resulting thermogram is integrated and fitted to a binding model to determine the binding affinity (Kₑ), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[17]

Logical Relationship of Cdk2-AT7519 Binding Analysis

The comprehensive understanding of the Cdk2-AT7519 interaction is achieved through the integration of data from multiple experimental approaches.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. rcsb.org [rcsb.org]

- 6. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 12. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]

- 13. path.ox.ac.uk [path.ox.ac.uk]

- 14. 4.5. Isothermal Titration Calorimetry [bio-protocol.org]

- 15. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]

Methodological & Application

Application Notes and Protocols for Cdk2-IN-28 in MKN1 Gastric Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Cdk2-IN-28, a cyclin-dependent kinase 2 (Cdk2) inhibitor, in the context of MKN1 human gastric cancer cells. This document outlines the relevant cellular background, detailed experimental protocols, and data presentation formats to facilitate research into the therapeutic potential of Cdk2 inhibition in gastric cancer.

Introduction to MKN1 Gastric Cancer Cells

The MKN1 cell line is a valuable in vitro model for gastric cancer research. Originating from a metastatic lymph node of a 72-year-old male patient with gastric adenosquamous carcinoma, these cells exhibit an epithelial-like, adherent morphology.[1][2][3] A key molecular characteristic of MKN1 cells is the presence of a p53 gene mutation and the silencing of E-cadherin expression through promoter hypermethylation.[1][4] These cells also express carcinoembryonic antigen (CEA).[1] Under standard culture conditions, MKN1 cells have a doubling time of approximately 24-36 hours.[1]

The Role of Cdk2 in Gastric Cancer and the Mechanism of Action of Cdk2-IN-28

Cyclin-dependent kinase 2 (Cdk2) is a critical regulator of cell cycle progression, particularly during the transition from the G1 to the S phase.[5][6][7] In conjunction with its regulatory partners, Cyclin E and Cyclin A, Cdk2 phosphorylates key substrates to initiate DNA replication and advance the cell cycle.[5][6][7] Dysregulation of Cdk2 activity, often through overexpression, is a common feature in various cancers, including gastric cancer, leading to uncontrolled cell proliferation.[5][6][8]

Cdk2-IN-28 is a small molecule inhibitor designed to specifically target the ATP-binding pocket of Cdk2, thereby preventing the phosphorylation of its substrates.[6] This inhibition of Cdk2 activity is expected to induce cell cycle arrest at the G1/S checkpoint, leading to a reduction in cell proliferation.[6] Furthermore, prolonged Cdk2 inhibition can trigger apoptosis (programmed cell death) in cancer cells.[6] Beyond its role in cell cycle control, Cdk2 has also been implicated in the regulation of cancer cell metabolism, including aerobic glycolysis, through pathways involving SIRT5.[9][10]

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data obtained from experiments with Cdk2-IN-28 in MKN1 cells.

Table 1: In Vitro Efficacy of Cdk2-IN-28 on MKN1 Cell Viability

| Treatment Group | Incubation Time (hours) | IC50 (µM) |

| Cdk2-IN-28 | 24 | User-defined |

| Cdk2-IN-28 | 48 | User-defined |

| Cdk2-IN-28 | 72 | User-defined |

Table 2: Effect of Cdk2-IN-28 on MKN1 Cell Cycle Distribution

| Treatment Group (Concentration) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Vehicle Control | User-defined | User-defined | User-defined |

| Cdk2-IN-28 (0.5 x IC50) | User-defined | User-defined | User-defined |

| Cdk2-IN-28 (1 x IC50) | User-defined | User-defined | User-defined |

| Cdk2-IN-28 (2 x IC50) | User-defined | User-defined | User-defined |

Table 3: Modulation of Cdk2 Pathway Proteins by Cdk2-IN-28 in MKN1 Cells

| Treatment Group (Concentration) | Relative p-Rb (Ser807/811) Expression | Relative Cyclin E Expression | Relative Cyclin A Expression |

| Vehicle Control | 1.0 | 1.0 | 1.0 |

| Cdk2-IN-28 (1 x IC50) | User-defined | User-defined | User-defined |

Table 4: Induction of Apoptosis by Cdk2-IN-28 in MKN1 Cells

| Treatment Group (Concentration) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | User-defined | User-defined |

| Cdk2-IN-28 (1 x IC50) | User-defined | User-defined |

| Cdk2-IN-28 (2 x IC50) | User-defined | User-defined |

Experimental Protocols

MKN1 Cell Culture and Maintenance

-

Materials:

-

MKN1 cell line

-

RPMI-1640 medium[11]

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

-

-

Protocol:

-

Culture MKN1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[11]

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Observe cell morphology and confluency daily.

-

When cells reach 70-80% confluency, subculture them by first washing with PBS, then detaching with 0.25% Trypsin-EDTA.[1]

-

Neutralize trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and seed into new flasks at a 1:2 to 1:3 ratio.[11]

-

Cell Viability Assay (MTT Assay)

-

Materials:

-

MKN1 cells

-

Cdk2-IN-28

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Plate reader

-

-

Protocol:

-

Seed MKN1 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of Cdk2-IN-28 in complete medium.

-

Replace the medium in the wells with the Cdk2-IN-28 dilutions. Include a vehicle control (e.g., DMSO).

-

Incubate for 24, 48, and 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

-

Materials:

-

MKN1 cells

-

Cdk2-IN-28

-

6-well plates

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

-

-

Protocol:

-

Seed MKN1 cells in 6-well plates and treat with Cdk2-IN-28 at the desired concentrations for 24 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Western Blot Analysis

-

Materials:

-

MKN1 cells

-

Cdk2-IN-28

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-Rb, anti-Cyclin E, anti-Cyclin A, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Treat MKN1 cells with Cdk2-IN-28 for the desired time and concentrations.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

-

Visualizations

Caption: Simplified Cdk2 signaling pathway in gastric cancer cell cycle progression.

Caption: Experimental workflow for evaluating Cdk2-IN-28 in MKN1 gastric cancer cells.

References

- 1. accegen.com [accegen.com]

- 2. Cellosaurus cell line MKN1 (CVCL_1415) [cellosaurus.org]

- 3. -Detailed Information [JCRB0252]- [cellbank.nibn.go.jp]

- 4. Molecular characteristics of eight gastric cancer cell lines established in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Targeting Cyclin-Dependent Kinases in Human Cancers: From Small Molecules to Peptide Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclin-Dependent Kinase-2 as a Target for Cancer Therapy: Progress in the Development of CDK2 Inhibitors as Anti-Cancer Agents | Bentham Science [benthamscience.com]

- 9. CDK2 positively regulates aerobic glycolysis by suppressing SIRT5 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CDK2 positively regulates aerobic glycolysis by suppressing SIRT5 in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MKN1 cell line | Ubigene [ubigene.us]

Cdk2-IN-28: Application Notes and Protocols for Inducing G1/S Phase Arrest

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cdk2-IN-28, also identified as compound 22 in recent literature, is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] CDK2 is a key regulator of the cell cycle, particularly at the G1/S transition.[3][4] Dysregulation of CDK2 activity is implicated in the uncontrolled proliferation of cancer cells, making it a significant target for therapeutic intervention. Cdk2-IN-28 has demonstrated anti-proliferative effects and the ability to induce cell cycle arrest, positioning it as a valuable tool for cancer research and drug development.[1][2][5]

These application notes provide a comprehensive overview of Cdk2-IN-28, including its mechanism of action, key experimental data, and detailed protocols for its use in inducing G1/S phase arrest in cancer cell lines.

Chemical Properties

| Property | Value |

| Compound Name | Cdk2-IN-28 |

| Synonyms | Compound 22 |

| Molecular Formula | C25H35N7O3S |

| Molecular Weight | 513.66 g/mol |

| CAS Number | 3025006-64-5 |

| SMILES | CS(C1=CC=C(CN2)C(OCCCCCN(CC3CNC3)C4=NC5=C(C(C)C)=NN5C2=N4)=C1)(=O)=O |

Table 1: Chemical properties of Cdk2-IN-28.[2]

Mechanism of Action

Cdk2-IN-28 functions as a selective inhibitor of CDK2. The transition from the G1 to the S phase of the cell cycle is a critical checkpoint controlled by the activity of the CDK2/cyclin E complex.[3][4] This complex phosphorylates the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. E2F then activates the transcription of genes necessary for DNA replication and S-phase entry.

By inhibiting CDK2, Cdk2-IN-28 prevents the phosphorylation of Rb.[2] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, thereby repressing the transcription of S-phase genes and leading to an arrest of the cell cycle at the G1/S boundary.[2]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo data for Cdk2-IN-28.

| Parameter | Cell Line | Value | Reference |

| EC50 (Anti-proliferative) | MKN1 | 0.31 μM | [2] |

Table 2: In vitro cellular activity of Cdk2-IN-28.

| CDK Isoform | Inhibitory Activity | Selectivity vs CDK2 | Reference |

| CDK2 | Potent | - | [1] |

| Other CDKs | Less Potent | Good | [1] |

Table 3: Kinase selectivity of Cdk2-IN-28. (Note: Specific IC50 values against a panel of CDKs are detailed in the primary publication by Niu P, et al., 2024).[1]

| Route of Administration | Dose | Plasma Exposure | Clearance | Reference |

| Oral (p.o.) | 10 mg/kg | Poor | - | [2] |

| Intravenous (i.v.) | 1 mg/kg | - | High (159-236 mL/min/kg) | [2] |

Table 4: Pharmacokinetic profile of Cdk2-IN-28 in mice.[2]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of Cdk2-IN-28 on G1/S phase arrest.

Cell Proliferation Assay

This protocol determines the anti-proliferative effect of Cdk2-IN-28 on a cancer cell line (e.g., MKN1).

Materials:

-

Cdk2-IN-28

-

MKN1 human gastric cancer cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

Plate reader

Procedure:

-

Seed MKN1 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

-

Prepare a serial dilution of Cdk2-IN-28 in complete medium.

-

Remove the medium from the wells and add 100 µL of the Cdk2-IN-28 dilutions (e.g., from 0.01 µM to 10 µM). Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C, 5% CO2.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the EC50 value by plotting the percentage of cell viability against the log concentration of Cdk2-IN-28 and fitting the data to a dose-response curve.

Western Blot for Rb Phosphorylation

This protocol assesses the effect of Cdk2-IN-28 on the phosphorylation of Rb at CDK2-specific sites (e.g., Ser807/811 and Ser780).

Materials:

-

Cdk2-IN-28

-

MKN1 cells

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-Rb (Ser807/811), anti-phospho-Rb (Ser780), anti-total Rb, anti-β-actin

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed MKN1 cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of Cdk2-IN-28 (e.g., 37 nM, 111.1 nM, 333.3 nM, 1 µM, 3 µM) for 24 hours.[2] Include a vehicle control.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add ECL substrate.

-

Visualize protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify changes in protein phosphorylation.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of Cdk2-IN-28 on cell cycle distribution.

Materials:

-

Cdk2-IN-28

-

MKN1 cells

-

6-well plates

-

70% ice-cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed MKN1 cells in 6-well plates and allow them to attach overnight.

-

Treat cells with Cdk2-IN-28 at desired concentrations (e.g., 111.1 nM and 333.3 nM) for 24 hours.[2]

-

Harvest cells by trypsinization and collect them by centrifugation.

-

Wash cells with PBS and fix by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.

Visualizations

Signaling Pathway of Cdk2-IN-28 in G1/S Arrest

References

- 1. Discovery of novel macrocyclic derivatives as potent and selective cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The cdk2 kinase is required for the G1-to-S transition in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell Cycle Analysis with Cdk2-IN-28 by Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction